molecular formula C19H15ClN4O2S B2382360 (2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477190-46-8

(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2382360
CAS RN: 477190-46-8
M. Wt: 398.87
InChI Key: VQODZCKKPIYJAA-BUVRLJJBSA-N
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Description

(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

One significant application of thiazole derivatives, which includes compounds similar to (2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide, is in the field of antiviral research. A study reported the synthesis of thiazole nucleosides and evaluated their activity against various viruses, including herpes and parainfluenza viruses. These compounds were also assessed as potential inhibitors of purine nucleotide biosynthesis, with some showing notable antiviral activity and inhibition of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Structural Studies and Hydrogen Bonding

Thiazole derivatives, similar to the compound , have been studied for their structural properties, particularly focusing on the effects of intermolecular hydrogen bonds. Research on compounds like 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-1,3-thiazole revealed significant differences in the dihedral angles between the thiazole moiety and the chloroaryl group due to hydrogen bonding (Bernès et al., 2002).

Inhibition Studies

Studies have explored the use of thiazole derivatives in the inhibition of various biological processes. For instance, a theoretical study investigated the intramolecular CH...X (X = N, O, Cl) hydrogen bonds in thiazole derivatives, offering insights into their potential as inhibitors in biological systems (Castro et al., 2007).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of thiazole derivatives, providing a foundation for understanding the chemical properties and potential applications of compounds like this compound. These include research on the synthesis of various thiazole compounds and their spectral characterizations (Tayade & Waghmare, 2016).

Reaction Studies

Research into the reactions of thiazole derivatives is crucial for understanding their chemical behavior and potential applications. Studies have examined reactions involving thiazole compounds, shedding light on their reactivity and the formation of various products (Youssef, 2007).

properties

IUPAC Name

(2E)-N-(4-chloroanilino)-4-(3,4-dimethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c1-25-17-8-3-12(9-18(17)26-2)16-11-27-19(22-16)15(10-21)24-23-14-6-4-13(20)5-7-14/h3-9,11,23H,1-2H3/b24-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQODZCKKPIYJAA-BUVRLJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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